molecular formula C18H13N B12540098 5-Phenylpyrrolo[2,1-A]isoquinoline CAS No. 674819-82-0

5-Phenylpyrrolo[2,1-A]isoquinoline

Cat. No.: B12540098
CAS No.: 674819-82-0
M. Wt: 243.3 g/mol
InChI Key: HREDBLVULRJUOY-UHFFFAOYSA-N
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Description

5-Phenylpyrrolo[2,1-a]isoquinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer agents. This structure is the core framework of the lamellarin family of natural alkaloids, which are isolated from marine organisms and are known for a wide array of potent biological activities . The primary research value of pyrrolo[2,1-a]isoquinoline derivatives lies in their compelling cytotoxic activity and their ability to serve as potent topoisomerase I (Topo-I) inhibitors . Topoisomerase I is a critical enzyme for DNA replication, and its inhibition is a validated strategy for cancer therapy. Lead compounds in this family, such as Lamellarin D, exhibit significant cytotoxicity against a large panel of cancer cell lines and have the ability to directly interfere with mitochondria to trigger cancer cell death . Furthermore, synthetic analogs sharing the 1-phenylpyrrolo[2,1-a]isoquinoline scaffold have been investigated for their ability to circumvent multi-drug resistance (MDR) in tumors, a major challenge in chemotherapy. Some derivatives have been shown to be potent inhibitors of efflux pumps like P-glycoprotein (P-gp), thereby reversing resistance to drugs like doxorubicin . This compound is provided for research purposes to support the exploration of new therapeutic agents and the study of their mechanisms of action.

Properties

CAS No.

674819-82-0

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

5-phenylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C18H13N/c1-2-7-14(8-3-1)18-13-15-9-4-5-10-16(15)17-11-6-12-19(17)18/h1-13H

InChI Key

HREDBLVULRJUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CN42

Origin of Product

United States

Preparation Methods

Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction remains a cornerstone for constructing the pyrrolo[2,1-a]isoquinoline core. This method involves cyclodehydration of β-arylethylamides facilitated by acidic reagents such as phosphorus oxychloride (POCl₃). In one protocol, 1-(4-methoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline was synthesized via cyclization of a β-arylethylamide precursor in toluene at 110°C for 4 hours, achieving a 40% yield. Critical parameters include:

  • Solvent selection : Dry toluene or xylene enhances reaction efficiency by minimizing hydrolysis.
  • Substituent effects : Electron-donating groups (e.g., methoxy) on the β-arylethylamine accelerate cyclization.

Subsequent functionalization at the 5-position was achieved through nucleophilic aromatic substitution. For example, treating the cyclized product with phenacyl bromide in acetonitrile introduced a phenyl group, albeit with moderate yields (28–30%).

Domino Reactions with Electron-Deficient Alkenes

Domino reactions between 1-benzoyl-3,4-dihydroisoquinolines and electron-deficient alkenes offer a streamlined route to 5-phenylpyrrolo[2,1-a]isoquinolines. A representative synthesis involved reacting (3,4-dihydro-6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanone with p-nitrophenyl acrylate in trifluoroethanol under microwave irradiation, yielding 5a (90%). Key advantages include:

  • Microwave activation : Reduces reaction time from 12 hours to 30 minutes.
  • Regioselectivity : The C-2 position is selectively functionalized, enabling precise control over substitution patterns.

This method was further extended to synthesize derivatives bearing carboxymethyl esters (7c ) using ZnO as a catalyst, achieving 85% yield under similar conditions.

N-Heterocyclic Carbene (NHC)–Mediated Synthesis

NHC catalysts have emerged as powerful tools for constructing fused heterocycles. In a 2017 study, pyrrolo[2,1-a]isoquinolines were synthesized via NHC-mediated annulation of α,β-unsaturated aldehydes with isoquinolinium salts. The reaction employed 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) as the carbene precursor, yielding 5-phenyl derivatives in 65–88% efficiency. Notable features include:

  • Broad substrate scope : Tolerates electron-withdrawing and -donating groups on the phenyl ring.
  • Mechanistic insight : The carbene facilitates umpolung reactivity, enabling conjugate addition followed by cyclization.

Cyclization of Isoquinolinium Salts with Active Methylene Compounds

A novel approach involves reacting 2-benzyl-1-methylthioisoquinolinium iodides with active methylene compounds (e.g., malononitrile) in the presence of NaH. This method, reported by Jstage researchers, produced 5-phenylpyrrolo[2,1-a]isoquinolines in 81–88% yield. Critical steps include:

  • Quaternization : Formation of the isoquinolinium salt using methyl iodide.
  • Cyclization : Base-mediated intramolecular attack by the active methylene carbon.

This protocol is particularly effective for introducing diverse substituents at the 3-position.

Multi-Component Catalytic Systems

Recent advances utilize four-component catalytic systems (CuCl, TEMPO, [RuCl₂(p-cymene)]₂, Cu(OAc)₂) to synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. Under aerobic conditions, this method achieved 72% yield for a 5-phenyl derivative. Key observations:

  • Oxygen as terminal oxidant : Eliminates the need for stoichiometric oxidants.
  • Synergistic catalysis : Ruthenium facilitates C–H activation, while copper mediates alkyne insertion.

Comparative Analysis of Synthetic Methods

Method Yield Range Key Advantages Limitations
Bischler–Napieralski 15–40% Established protocol Moderate yields, harsh conditions
Domino reactions 28–90% Rapid, microwave-compatible Requires electron-deficient alkenes
NHC-mediated 65–88% High regioselectivity Costly catalysts
Isoquinolinium cyclization 81–88% Broad substituent tolerance Sensitivity to moisture
Multi-component systems 55–72% Aerobic, atom-economical Complex optimization

Functionalization and Derivatization

Post-synthetic modifications enable access to advanced analogs:

  • Mannich reactions : Treatment of aldehyde derivatives (4b ) with morpholine and NaBH₄ yielded 2-morpholinomethyl derivatives (8b ) in 75% yield.
  • Ester hydrolysis : Carboxymethyl esters (7c ) were converted to carboxylic acids (5c ) via saponification (NaOH/EtOH, 92% yield).

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrrolo[2,1-A]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and acetic anhydride for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carbonitriles, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Phenylpyrrolo[2,1-A]isoquinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the efflux pumps P-glycoprotein and MRP1, which are responsible for multidrug resistance in cancer cells. This inhibition enhances the cytotoxic effects of the compound against tumor cells by preventing the efflux of chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrrolo[2,1-a]isoquinolines are highly substituent-dependent. Key analogs include:

Compound Substituents/Modifications Key Features Biological Activity
Lamellarin D Multiple methoxy, hydroxyl groups Marine-derived natural product; planar aromatic structure Topoisomerase I inhibition, anticancer
Crispine A 6,7-Dimethoxy, 5-unsubstituted Isolated from Carduus crispus Cytotoxic, antiproliferative
6a/6c () 8,9-Dimethoxy, 2-phenyl, piperidinyl-ethoxy Synthetic dihydropyrrolo[2,1-a]isoquinolines IC50: 1.93–33.84 µM (HeLa/T47D cells)
5-Phenyl derivative C5-phenyl, unsubstituted pyrrole/isoquinoline Hypothesized enhanced lipophilicity, π-π stacking potential Predicted anticancer/antiviral activity
  • Substituent Impact :
    • Methoxy groups (e.g., lamellarins) enhance solubility and DNA intercalation .
    • Phenyl groups (e.g., 6a/6c) increase lipophilicity and membrane permeability .
    • The 5-phenyl substituent in the title compound may improve metabolic stability and target binding via hydrophobic interactions.

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